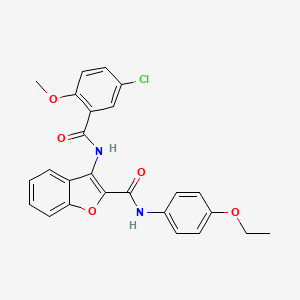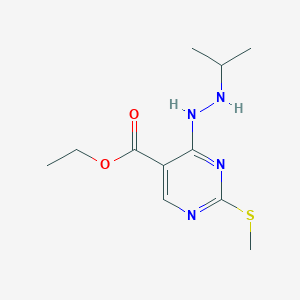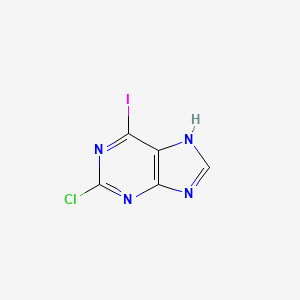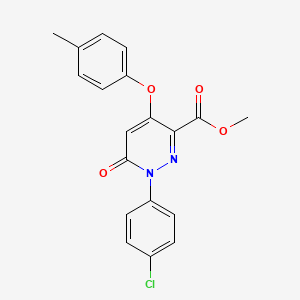![molecular formula C19H23N3O3 B2372473 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine CAS No. 2380010-46-6](/img/structure/B2372473.png)
2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a methoxypyridine moiety linked to a piperidine ring, which is further connected to a methylpyridine group through an oxymethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine and piperidine precursors. The methoxypyridine can be synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base like potassium carbonate. The piperidine derivative can be prepared by reacting piperidine with formaldehyde and a suitable methylpyridine derivative under acidic conditions to form the oxymethyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxypyridine derivatives.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Hydroxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
- (6-Methoxypyridin-3-yl)-[3-[(2-ethylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of 2-methoxy-5-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-10-17(7-8-20-14)25-13-15-4-3-9-22(12-15)19(23)16-5-6-18(24-2)21-11-16/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNRLTJYTQQRIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)


![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)
![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)

